molecular formula C13H19N3O B1349803 N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide CAS No. 318280-95-4

N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide

Cat. No. B1349803
M. Wt: 233.31 g/mol
InChI Key: IAZRIFOHJXNFPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives is often achieved through multicomponent reactions, such as the Ugi four-component reaction, which allows for the rapid generation of complex molecules with potential biological activity . Microwave irradiation techniques and conventional synthesis methods are also employed to create these compounds, which are then characterized by spectral data and microanalysis to ascertain purity . The synthesis process is crucial for the development of compounds with desired pharmacological profiles.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is designed to interact with specific biological targets. For instance, the molecular docking studies of certain derivatives indicate that they can establish favorable hydrogen bonding interactions with catalytic amino acid residues, which is essential for their inhibitory activity against enzymes like BACE1 . The structural features of these compounds, such as the presence of substituted phenyl groups, are critical for their biological activity and are carefully considered during the design phase .

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives is influenced by their functional groups and overall molecular architecture. The interaction of these compounds with biological targets often involves the formation of hydrogen bonds and other non-covalent interactions, which are essential for their pharmacological effects . The chemical reactions that these compounds undergo in biological systems are a key area of study to understand their mechanism of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and the ability to cross biological barriers, are important for their pharmacokinetic profiles. These properties are influenced by the molecular structure and substituents present on the piperazine ring. For example, descriptor-based similarities studies help in understanding the blood-brain permeation of these compounds, which is crucial for their potential as antipsychotic agents . Additionally, the evaluation of acute neurological toxicity and analgesic activity provides insight into the safety and therapeutic potential of these compounds .

Scientific Research Applications

Anticancer Activity

A series of novel derivatives of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide have been synthesized and evaluated for in vitro anticancer activity against various human cancer cell lines, including cervical and breast carcinomas. Compound 7k, among others, exhibited significant activity, highlighting the potential of these derivatives in cancer therapy. Molecular docking studies supported the structure-activity relationships of these compounds (Boddu et al., 2018).

Anticholinesterase Activity

Derivatives of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide have also been synthesized and assessed for their anticholinesterase activity. Some compounds demonstrated significant inhibition of acetylcholinesterase, indicating potential for the treatment of conditions associated with cholinesterase dysfunction (Yurttaş et al., 2013).

Acyl-Coenzyme A: Cholesterol O-Acyltransferase-1 Inhibition

Research has identified derivatives with potent inhibitory activity against human acyl-coenzyme A: cholesterol O-acyltransferase-1, suggesting their utility in treating diseases associated with ACAT-1 overexpression. These compounds have shown significant aqueous solubility and oral absorption, marking them as promising candidates for further therapeutic development (Shibuya et al., 2018).

Antibacterial Activities

Novel oxazolidinones derived from N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide have demonstrated superior antibacterial activities compared to linezolid, including activity against linezolid-resistant Staphylococcus aureus strains. This highlights their potential as new antibacterial agents (Srivastava et al., 2008).

Antipsychotic Evaluation

Aryl piperazine derivatives, including those related to N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide, have been synthesized and evaluated for antipsychotic activity. These compounds target dopaminergic and serotonergic pathways, indicating their potential use in treating psychiatric disorders (Bari et al., 2019).

Anticonvulsant Activity

Derivatives have been explored for anticonvulsant activity, showing promise in models of epilepsy. Their mechanisms may involve modulation of voltage-gated sodium and calcium channels, indicating potential applications in neurological disorders (Obniska et al., 2015).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

N-methyl-N-phenyl-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-15(12-5-3-2-4-6-12)13(17)11-16-9-7-14-8-10-16/h2-6,14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZRIFOHJXNFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371902
Record name N-Methyl-N-phenyl-2-(piperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide

CAS RN

318280-95-4
Record name N-Methyl-N-phenyl-1-piperazineacetamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-phenyl-2-(piperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 318280-95-4
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